molecular formula C13H10F3N3O B11783433 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B11783433
M. Wt: 281.23 g/mol
InChI Key: NOUXLFCHEOURSR-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydropyrazolo[1,5-A]pyrazinone core. The presence of the trifluoromethyl group often imparts significant biological activity and stability to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups .

Scientific Research Applications

2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with specific signaling pathways, resulting in altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Trifluoromethyl)phenyl)-pyrazolo[1,5-A]pyrazin-4(5H)-one
  • 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-1H-pyrazolo[1,5-A]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one lies in its specific structural features, such as the trifluoromethyl group and the dihydropyrazolo[1,5-A]pyrazinone core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)9-3-1-8(2-4-9)10-7-11-12(20)17-5-6-19(11)18-10/h1-4,7H,5-6H2,(H,17,20)

InChI Key

NOUXLFCHEOURSR-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N1

Origin of Product

United States

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